N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
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Description
N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.10414797 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2-(methylthio)nicotinamide, also known as N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide, is the ryanodine receptor (RyR) . This receptor is a type of intracellular calcium channel found in various types of cells, including muscle and nerve cells .
Mode of Action
This compound acts as a potent and selective activator of the ryanodine receptor . It binds to the RyR, leading to the opening of the calcium channel . This results in the continuous release of calcium ions stored within the cell into the cytoplasm .
Biochemical Pathways
The activation of the RyR by this compound triggers a series of biochemical events. The continuous release of calcium ions into the cytoplasm causes the muscles to contract continuously . This leads to paralysis in insects, which is the primary mode of action of this compound as an insecticide .
Result of Action
The result of the action of this compound is the paralysis of insects. After ingesting the compound, insects exhibit symptoms of convulsion and paralysis, and they stop feeding within minutes . Death usually occurs within 1 to 4 days . In addition to its stomach poison action, this compound also has contact killing action and can kill insect eggs .
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-17-14(20)10-11-5-7-12(8-6-11)19-15(21)13-4-3-9-18-16(13)22-2/h3-9H,10H2,1-2H3,(H,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAZYDVXLFNLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.